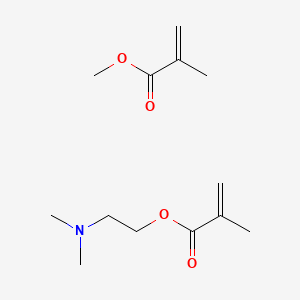
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate is a synthetic polymer widely used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to form stable films and its compatibility with a wide range of other materials. It is commonly used in coatings, adhesives, and as a component in various biomedical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate typically involves free radical polymerization. The monomers, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester and methyl 2-methyl-2-propenoate, are polymerized in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The polymerization can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product .
Industrial Production Methods
In industrial settings, the polymerization process is often scaled up using continuous or batch reactors. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to ensure consistent product quality. The resulting polymer is then purified and processed into various forms, such as films, powders, or solutions, depending on its intended application .
化学反应分析
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Addition Reactions: The polymer can participate in addition reactions with various nucleophiles and electrophiles.
Hydrolysis: The ester groups in the polymer can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and alcohols.
Cross-linking: The polymer can be cross-linked with other polymers or small molecules to form networks with enhanced mechanical properties.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH). The reaction is typically carried out at elevated temperatures to accelerate the hydrolysis process.
Cross-linking: Cross-linking agents such as divinylbenzene or ethylene glycol dimethacrylate are used.
Major Products Formed
Hydrolysis Products: Carboxylic acids and alcohols.
Cross-linked Polymers: Networks with enhanced mechanical and thermal properties.
科学研究应用
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Biomedical Applications: Used in drug delivery systems, tissue engineering, and as a component in hydrogels due to its biocompatibility and ability to form stable films.
Coatings and Adhesives: Utilized in the formulation of coatings and adhesives for its excellent film-forming properties and adhesion to various substrates.
Environmental Applications: Employed in water treatment processes as a flocculant and in the removal of heavy metals from wastewater.
作用机制
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The polymer can form stable complexes with other molecules, enhancing its functionality in various applications. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner .
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: A monomer used in the synthesis of the polymer.
Methyl 2-methyl-2-propenoate: Another monomer used in the polymerization process.
Polyquaternium-8: A similar polymer with quaternary ammonium groups, used in personal care products.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate is unique due to its combination of biocompatibility, film-forming properties, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules makes it a valuable material in both industrial and scientific research.
属性
CAS 编号 |
26222-42-4 |
|---|---|
分子式 |
C13H23NO4 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;1H2,2-3H3 |
InChI 键 |
LIMHZMBWISMZJA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C |
规范 SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C |
同义词 |
dimethylaminoethyl methacrylate-methylmethacrylate copolymer DMAEMA-MMA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide](/img/structure/B1228574.png)
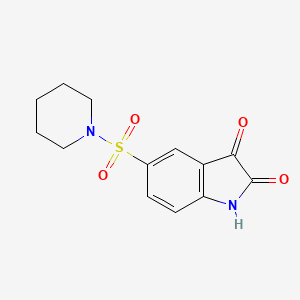
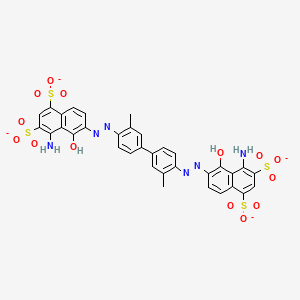
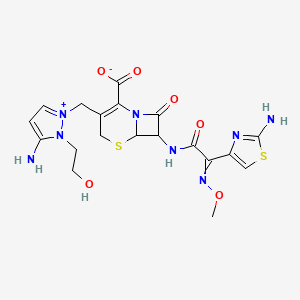
![4-[2-[2-(4-Fluorophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine](/img/structure/B1228583.png)
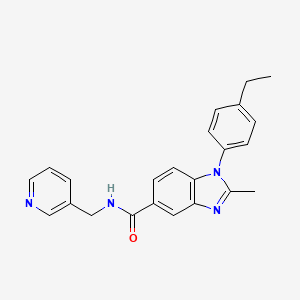
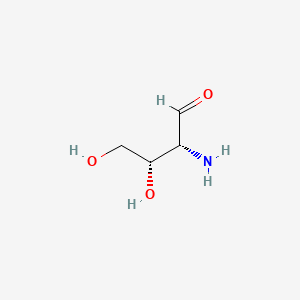

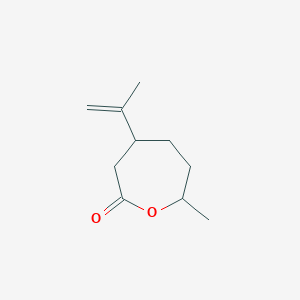
![2-Phenoxybenzoic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester](/img/structure/B1228591.png)
![1-[3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl]azetidine-2-carboxylic acid](/img/structure/B1228593.png)
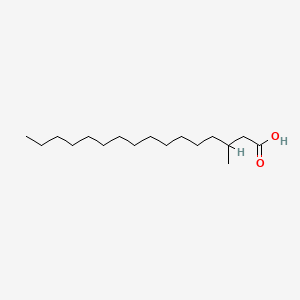
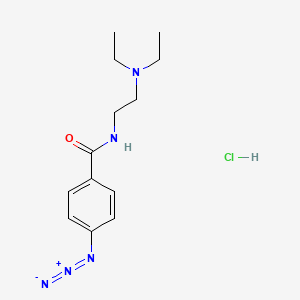
![3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea](/img/structure/B1228598.png)
